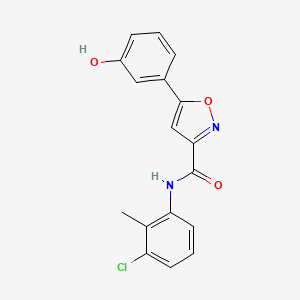

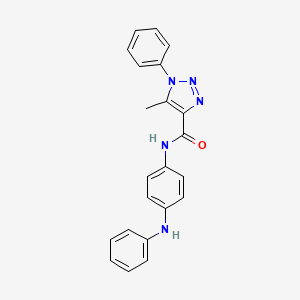

![molecular formula C17H18N2O3 B4620198 N-[3-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide](/img/structure/B4620198.png)

N-[3-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-[3-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide involves acylation reactions, where 3-aminophenol reacts with 4-metoxybenzoylchloride in THF, yielding the compound. The process is characterized by the use of ¹H NMR, ¹³C NMR, and elemental analysis for characterization (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound has been determined through single crystal X-ray diffraction and DFT calculations. Intermolecular interactions, such as dimerization and crystal packing, were evaluated for their influence on molecular geometry, showing minor effects on bond lengths and angles but significant impacts on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

The compound has been utilized in various chemical reactions, demonstrating its versatility. For instance, it served as a starting material for the synthesis of substituted pyrazole derivatives, highlighting its reactivity and potential for generating pharmacologically active molecules (Abdulla et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the compound's behavior in different environments. Although specific studies on these physical properties were not directly found, general analytical techniques like X-ray crystallography provide insights into the crystalline structure, which can infer properties like stability and solubility.

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and functional group behavior, are integral to comprehensively understanding the compound. Its use in synthesizing pyrazole derivatives indicates a high level of reactivity and potential for further chemical modifications (Abdulla et al., 2013).

Aplicaciones Científicas De Investigación

Design and Synthesis of Novel Compounds

Research has been focused on the design, synthesis, and pharmacological evaluation of novel derivatives, including N-acylhydrazone (NAH) derivatives acting as dual inhibitors for histone deacetylase (HDAC) 6/8, suggesting their potential in molecular therapies for cancer (D. A. Rodrigues et al., 2016). These efforts highlight the importance of N-[3-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide and its derivatives in developing new cancer treatments.

Kinetics and Mechanisms of Cyclization

The kinetics and mechanism of base-catalysed cyclisation of 2-(substituted benzoylamino)benzamides, leading to the formation of quinazolin-4-one and quinazolin-4-thione derivatives, have been investigated, emphasizing the compound's role in synthesizing heterocyclic systems (J. Hanusek et al., 2002). This research is crucial for understanding the chemical properties and reactions of N-[3-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide, which can lead to the development of new pharmaceuticals.

Synthesis and Antimicrobial Screening

Novel derivatives have been synthesized and screened for antimicrobial activity, indicating the potential of N-[3-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide derivatives in treating microbial diseases, especially bacterial and fungal infections (N. Desai et al., 2013). This area of research is critical for discovering new antibiotics and antifungal agents.

Molecular Structure and Interaction Modeling

The molecular structure and intermolecular interactions of N-[3-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide derivatives have been explored through density functional theory (DFT) investigations and X-ray diffraction studies, providing insights into the compound's chemical behavior and potential applications in material science and drug design (Sedat Karabulut et al., 2014).

Antiviral Activity

A series of N-phenylbenzamide derivatives, structurally related to N-[3-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide, were synthesized and tested for their anti-enterovirus 71 (EV 71) activities, identifying compounds with low micromolar concentrations effective against the virus (Xingyue Ji et al., 2013). This line of research is particularly important for developing new antiviral drugs.

Propiedades

IUPAC Name |

N-(3-acetamidophenyl)-4-methoxy-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-11-9-13(7-8-16(11)22-3)17(21)19-15-6-4-5-14(10-15)18-12(2)20/h4-10H,1-3H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVKSQNCKPHACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

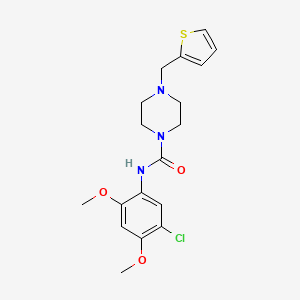

![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide](/img/structure/B4620116.png)

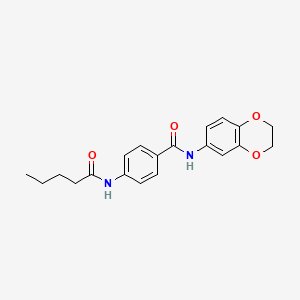

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4620124.png)

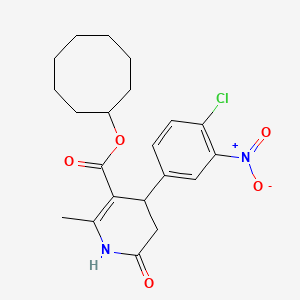

![methyl ({5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4620127.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B4620131.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4620153.png)

![N-(4-ethoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4620156.png)

![methyl 1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4620158.png)

![3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4620206.png)